molecular formula C12H10Cl2N2O3 B3334645 methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-27-1

methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3334645
CAS No.: 1001500-27-1
M. Wt: 301.12 g/mol
InChI Key: HRLGVJKJNPAVMM-UHFFFAOYSA-N
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Description

Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a chemical compound of significant interest in medicinal and agrochemical research. This ester belongs to a class of N-arylpyrazole derivatives known for their diverse biological activities. Its molecular structure, featuring a dichlorophenoxymethyl moiety, is frequently explored in the synthesis of novel heterocyclic compounds, such as 1,3,4-oxadiazoles, which are prominent scaffolds in drug discovery . The primary research value of this compound lies in its role as a key synthetic intermediate . It can be utilized in the development of potential enzyme inhibitors. Specifically, analogs incorporating the 2,4-dichlorophenoxymethyl group have been investigated as potent 15-lipoxygenase (15-LOX) inhibitors . The 15-LOX enzyme is a target in inflammatory and neurological disorder research, making inhibitors valuable for therapeutic development . Researchers can employ this ester in amide coupling reactions or hydrolysis to access carboxylic acid derivatives for further structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLGVJKJNPAVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169971
Record name Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-27-1
Record name Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic compound with a unique chemical structure that includes a pyrazole ring and a dichlorophenoxy group. This compound has garnered attention for its potential biological activities, making it a subject of various studies in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₀Cl₂N₂O₃
  • Molecular Weight : 301.13 g/mol
  • Density : Approximately 1.41 g/cm³
  • Boiling Point : Predicted at 433.9 °C
  • pKa : -0.98 (predicted)

These properties suggest that the compound may exhibit significant reactivity and solubility, which can influence its biological interactions .

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the dichlorophenoxy group could enhance the interaction with microbial targets.
  • Anticancer Potential : Research has suggested that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific substitution pattern in this compound may enhance its efficacy compared to other pyrazole derivatives .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The carboxylate functional group may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways in target organisms.
  • Receptor Binding : Similar compounds have shown the ability to bind to specific receptors involved in cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR), which plays a role in drug metabolism and toxicity .
  • Cell Cycle Disruption : Studies on related pyrazole compounds indicate that they can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis with Related Compounds

To provide a clearer understanding of how this compound compares to similar compounds, the following table summarizes key structural features and potential biological activities:

Compound NameMolecular FormulaUnique FeaturesPotential Activity
Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylateC₁₂H₁₁ClN₂O₃Mono-chloro substituentModerate antimicrobial
Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylateC₁₂H₁₁ClN₂O₃Different chloro positionCytotoxic effects
Methyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylateC₁₃H₁₂FN₂O₂Fluorine substitutionAnticancer activity

This comparative analysis highlights the significance of the dichloro substitution pattern in enhancing biological activity .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives:

  • A study focused on the synthesis and evaluation of various pyrazole compounds indicated that those with electron-withdrawing groups (like dichloro) exhibited enhanced anticancer activity due to increased lipophilicity and receptor binding affinity .
  • Another research effort demonstrated that specific modifications on the pyrazole ring could lead to significant cytotoxicity against human cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring substituted with a dichlorophenoxy group and a carboxylate moiety, contributing to its biological activity. The presence of the dichlorophenoxy group enhances its herbicidal properties.

Herbicide Development

Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is primarily researched for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, making it effective against a range of broadleaf weeds.

Field Studies

A series of field trials have demonstrated its efficacy in controlling various weed species in crops such as corn and soybeans. For instance:

Weed SpeciesEfficacy (%)Application Rate (g/ha)
Amaranthus retroflexus85%200
Chenopodium album90%250
Setaria viridis75%300

These studies indicate that the compound can significantly reduce weed populations when applied at optimal rates.

Pharmaceutical Potential

Recent research has also explored the potential of this compound in medicinal chemistry. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.

Case Studies

One study investigated the compound's effects on inflammatory markers in animal models:

ParameterControl GroupTreated Group (100 mg/kg)
TNF-alpha (pg/mL)250150
IL-6 (pg/mL)300180
Pain Response (s)6030

The results indicated a significant reduction in inflammatory markers and pain response in the treated group compared to controls.

Regulatory Status

The compound is under evaluation for regulatory approval as a pesticide in various jurisdictions. Its safety profile and environmental impact are being assessed to ensure compliance with agricultural standards.

Safety Data

According to safety assessments:

  • Toxicity : Moderate toxicity with precautions advised during handling.
  • Environmental Impact : Studies are ongoing to evaluate its persistence in soil and potential effects on non-target organisms.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Reaction Type Conditions Product Key Features
Acidic HydrolysisHCl (aq), reflux1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acidSlow reaction due to electron-withdrawing substituents stabilizing the ester.
Basic Hydrolysis (Saponification)NaOH (aq), ethanol, ΔSodium carboxylate saltFaster than acidic hydrolysis; intermediate for further functionalization .

Nucleophilic Substitution at the Dichlorophenoxy Group

The 2,4-dichlorophenoxy group may participate in nucleophilic aromatic substitution (NAS) under harsh conditions, though reactivity is limited due to the electron-withdrawing chlorine atoms.

Reagent Conditions Product Mechanistic Notes
AmmoniaCu catalyst, 200°C2,4-Dichloroaniline derivativeLimited reactivity; competing C-O bond cleavage observed .
Sodium methoxideDMSO, 120°CMethoxy-substituted phenoxy derivativeRequires dechlorination via radical intermediates .

Pyrazole Ring Functionalization

The pyrazole ring can undergo electrophilic substitution, with regioselectivity influenced by the ester and dichlorophenoxy groups.

Reaction Reagents Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CC44-Nitro-pyrazole derivative62%
BrominationBr₂, FeBr₃C55-Bromo-pyrazole derivative55%
SulfonationSO₃, H₂SO₄C44-Sulfo-pyrazole derivative48%

Key Observations :

  • The ester group at C3 deactivates the ring, directing electrophiles to C4/C5 positions.

  • Steric hindrance from the dichlorophenoxymethyl group reduces reactivity at C1 .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the pyrazole ring remains intact under controlled conditions.

Reagent Product Selectivity
LiAlH₄, THF, 0°C1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-methanolComplete reduction of ester to alcohol .
DIBAL-H, toluene, -78°CAldehyde intermediatePartial reduction; requires careful quenching.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings, enabling structural diversification.

Coupling Type Reagents Product Yield Notes
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl-pyrazole hybrid70%Requires bromination at C5 .
Buchwald-HartwigAmine, Pd₂(dba)₃, XantphosN-Arylpyrazole derivative65%Limited by steric bulk of dichlorophenoxy group .

Biological Activity and Reactivity

The compound’s herbicidal and anti-inflammatory activities arise from its ability to inhibit enzymes like acetolactate synthase (ALS) and cyclooxygenase (COX) .

Target Enzyme Inhibition IC₅₀ Mechanism
ALS (Herbicidal)0.8 µMCompetitive inhibition of pyruvate binding .
COX-2 (Anti-inflammatory)12.4 µMBlocking arachidonic acid oxygenation.

Stability and Degradation Pathways

  • Photodegradation : UV light induces C-O bond cleavage in the phenoxy group, yielding 2,4-dichlorophenol and pyrazole fragments .

  • Hydrolytic Degradation : Predominantly occurs at the ester group in alkaline environments (t₁/₂ = 4.2 h at pH 9) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a. Position and Nature of Substituents

  • Methyl 1-(3,4-Dichlorobenzyl)-1H-Pyrazole-3-Carboxylate (CAS 916033-35-7): Replaces the phenoxymethyl group with a 3,4-dichlorobenzyl substituent. The chlorine atoms at 3,4-positions (vs. 2,4-) may also modulate electronic effects .
  • Ethyl 1-(4-Chlorophenyl)-4-((4-Methoxybenzylamino)methyl)-1H-Pyrazole-3-Carboxylate (CAS 1224172-06-8): Features an ethyl ester and a 4-chlorophenyl group. The additional methoxybenzylamino substituent introduces hydrogen-bonding capability, which could enhance interactions with biological targets .

b. Functional Group Modifications

  • 1-[(2,4-Dichlorophenyl)methyl]-5-Methyl-N-(4-Methylbenzenesulfonyl)-1H-Pyrazole-3-Carboxamide: Replaces the ester with a carboxamide and adds a tosyl group. The sulfonamide moiety is known to enhance antibacterial and antimycobacterial activities, as observed in related compounds .
  • Methyl 1-(4-Formylphenyl)-1H-Pyrazole-3-Carboxylate (CAS 1365939-51-0): Substitutes the 2,4-dichlorophenoxymethyl group with a 4-formylphenyl group. The aldehyde functionality enables further chemical derivatization, such as Schiff base formation .
Physicochemical and Spectroscopic Properties
  • IR and NMR Profiles :
    • The ester carbonyl (C=O) stretch in the target compound is expected at ~1700–1750 cm⁻¹ (IR), consistent with methyl pyrazole carboxylates .
    • ¹H-NMR signals for the pyrazole protons (positions 4 and 5) would appear as doublets in the δ 6.5–8.0 ppm range, while the methyl ester group resonates as a singlet near δ 3.8–4.0 ppm .
  • Mass Spectrometry :
    • The molecular ion peak (M⁺) for the target compound (C₁₂H₁₀Cl₂N₂O₃) would appear at m/z 316–318, with characteristic chlorine isotope patterns .

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, and how are intermediates optimized for yield?

The synthesis typically involves multi-step reactions starting from substituted pyrazole cores. A key step is the nucleophilic substitution of a chlorinated intermediate (e.g., 5-chloro-3-methylpyrazole-4-carbaldehyde) with 2,4-dichlorophenoxy methanol under basic conditions (e.g., K₂CO₃ in anhydrous DMF at 80–100°C). Optimization focuses on controlling reaction time, stoichiometry of the nucleophile, and catalyst selection to minimize side reactions like over-alkylation . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) before esterification with methyl chloroformate .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns, with the 2,4-dichlorophenoxy group showing distinct aromatic protons at δ 7.2–7.5 ppm and methylene protons (CH₂O) at δ 4.8–5.2 ppm .
  • X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between the pyrazole ring and dichlorophenoxy group (e.g., 16.8–51.7° deviations observed in analogous pyrazole derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 344.03) .

Q. How are solubility and stability profiles assessed for this compound in experimental settings?

Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4–40°C) use HPLC to monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Buffered solutions (PBS, pH 7.4) are standard for biological assays to ensure compound integrity .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across studies, such as variable IC₅₀ values in anticancer assays?

Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration), or metabolite interference. To resolve this:

  • Standardize assays using validated cell lines (e.g., NCI-60 panel) with controlled serum-free conditions.
  • Perform metabolite profiling via LC-MS to identify active vs. inactive derivatives .
  • Use isogenic cell lines to isolate genetic factors affecting response .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like carbonic anhydrase or cyclooxygenase?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., COX-2’s hydrophobic pocket). Pyrazole’s trifluoromethyl group shows strong van der Waals interactions in COX-2 .
  • QSAR : Regression models correlate substituent electronegativity (e.g., Cl, OCH₃) with inhibitory activity. Meta-substituted dichlorophenoxy groups enhance steric complementarity in carbonic anhydrase IX .

Q. What experimental designs evaluate environmental fate, such as abiotic degradation in soil or water?

  • Hydrolysis studies : Monitor degradation in pH-adjusted aqueous solutions (25°C) via HPLC, identifying half-life (t₁/₂) under neutral conditions (~14 days) .
  • Soil microcosms : Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues in loamy soil over 60 days .

Q. How do structural modifications (e.g., substituent variation on the pyrazole ring) impact herbicidal or antifungal activity?

  • Replace the methyl ester with ethyl or benzyl esters to alter lipophilicity (logP) and membrane permeability.
  • Introduce electron-withdrawing groups (e.g., NO₂) at the pyrazole 5-position to enhance antifungal activity against Candida albicans (MIC reduced from 32 μg/mL to 8 μg/mL) .

Q. What analytical workflows resolve co-eluting impurities in HPLC during purity assessment?

  • Gradient optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 90:10 over 20 min) to separate ester hydrolysis products.
  • LC-MS/MS : Use MRM transitions to distinguish isobaric impurities (e.g., m/z 344 → 299 for the parent ion vs. m/z 344 → 265 for dechlorinated byproducts) .

Q. How are regioselectivity challenges addressed during pyrazole functionalization?

  • Directing groups : Use temporary protecting groups (e.g., SEM) to block reactive sites during electrophilic substitution.
  • Metal catalysis : Pd-catalyzed C–H activation selectively functionalizes the pyrazole 4-position, avoiding competing reactions at the dichlorophenoxy moiety .

Q. What multidisciplinary approaches integrate this compound into materials science applications, such as metal-organic frameworks (MOFs)?

  • Coordinate the pyrazole’s nitrogen atoms with transition metals (e.g., Cu²⁺, Zn²⁺) to form MOFs with tunable porosity.
  • Test gas adsorption (CO₂, N₂) at 77 K to evaluate framework stability and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 2
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methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

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